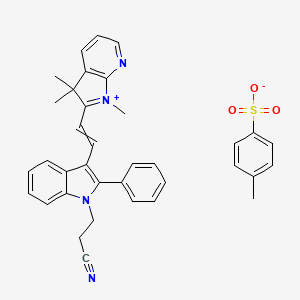
2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate is a complex organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate typically involves multi-step organic reactions. The starting materials often include indole derivatives, cyanoethyl groups, and pyrrolo-pyridinium structures. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow systems: For efficient and consistent production.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in organic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biological assays: Used in assays to study enzyme activity or receptor binding.
Drug development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic agents: Investigated for potential therapeutic properties such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Material science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application. For example:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
Indole derivatives: Compounds with similar indole structures.
Pyrrolo-pyridinium compounds: Compounds with similar pyrrolo-pyridinium structures.
Uniqueness
The uniqueness of 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
特性
CAS番号 |
63665-91-8 |
|---|---|
分子式 |
C36H34N4O3S |
分子量 |
602.7 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;3-[2-phenyl-3-[2-(1,3,3-trimethylpyrrolo[2,3-b]pyridin-1-ium-2-yl)ethenyl]indol-1-yl]propanenitrile |
InChI |
InChI=1S/C29H27N4.C7H8O3S/c1-29(2)24-14-9-19-31-28(24)32(3)26(29)17-16-23-22-13-7-8-15-25(22)33(20-10-18-30)27(23)21-11-5-4-6-12-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-9,11-17,19H,10,20H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
PBBNOYLMQQNWNI-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C2=C(N=CC=C2)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)CCC#N)C5=CC=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


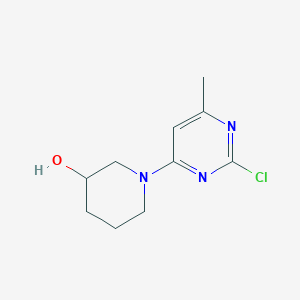
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)
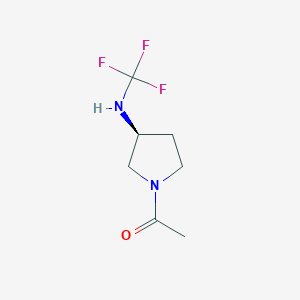
![4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13972809.png)
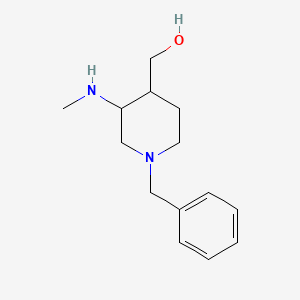
![2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane](/img/structure/B13972814.png)
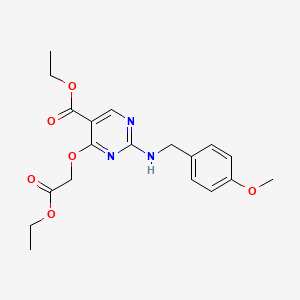
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol](/img/structure/B13972827.png)
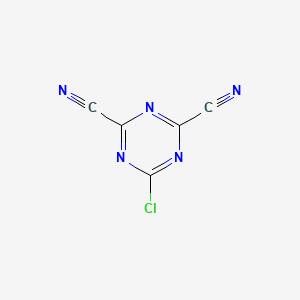
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13972846.png)
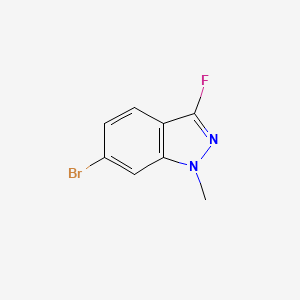

![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
![4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid](/img/structure/B13972875.png)
